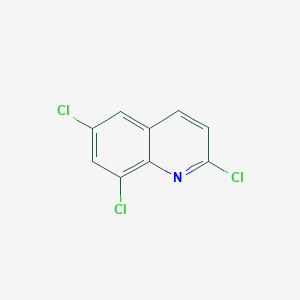

2,6,8-Trichloroquinoline

Description

Classical Approaches to Quinoline (B57606) Core Construction

Classical methods for quinoline synthesis have been foundational in heterocyclic chemistry. These reactions, often named after their discoverers, provide robust pathways to the quinoline core, which can be adapted for the synthesis of halogenated derivatives.

Several named reactions are pivotal for constructing the quinoline skeleton through condensation mechanisms. These can be adapted to produce chlorinated quinolines by using appropriately substituted starting materials.

Combes Synthesis: This method involves the condensation of anilines with β-diketones under acidic conditions. wikipedia.org To synthesize a trichloroquinoline, a dichlorinated aniline (B41778) would be reacted with a chlorinated β-diketone. The reaction proceeds through a Schiff base intermediate, which then undergoes acid-catalyzed ring closure. wikipedia.org The regioselectivity can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

Conrad-Limpach-Knorr Synthesis: This synthesis utilizes the reaction of anilines with β-ketoesters. wikipedia.orgquimicaorganica.org Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures) or 2-quinolones (at higher temperatures). wikipedia.orgmdpi.com The use of chlorinated anilines and β-ketoesters allows for the introduction of chlorine atoms into the final quinoline structure. The reaction is often catalyzed by strong acids like sulfuric acid. wikipedia.org

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com It is a versatile method that can produce a variety of substituted quinolines. nih.gov For the synthesis of trichloroquinolines, a dichloroaniline could be reacted with a chlorinated α,β-unsaturated aldehyde or ketone. The reaction is typically catalyzed by a Lewis acid or a Brønsted acid. wikipedia.org

Table 1: Classical Quinoline Syntheses and Their Adaptations

| Synthesis Name | Reactants | Key Features | Adaptation for Trichloroquinolines |

| Combes | Anilines, β-Diketones | Acid-catalyzed cyclization of a Schiff base intermediate. wikipedia.org | Use of dichlorinated anilines and/or chlorinated β-diketones. |

| Conrad-Limpach-Knorr | Anilines, β-Ketoesters | Temperature-dependent formation of 4-hydroxyquinolines or 2-quinolones. wikipedia.org | Employment of chlorinated anilines and β-ketoesters. |

| Doebner-von Miller | Anilines, α,β-Unsaturated Carbonyls | Acid-catalyzed reaction to form substituted quinolines. wikipedia.orgnih.gov | Reaction of a dichloroaniline with a chlorinated α,β-unsaturated carbonyl compound. |

Direct chlorination of the pre-formed quinoline ring is another classical approach. This method involves treating quinoline or a partially chlorinated quinoline with a chlorinating agent.

The synthesis of highly chlorinated quinolines, such as heptachloroquinoline, can be achieved through direct chlorination of quinoline, followed by treatment with reagents like phosphorus pentachloride at high temperatures. evitachem.comrsc.org This indicates that direct chlorination can be a forceful method to introduce multiple chlorine atoms onto the quinoline ring. The synthesis of 8-chloroquinoline, for instance, can be accomplished by the direct chlorination of quinoline using chlorine gas or other chlorinating agents like phosphorus oxychloride. ontosight.ai Similarly, chlorination of specific quinoline derivatives, such as those with a carbonyl group, can be achieved using reagents like phosphorus oxychloride or thionyl chloride.

Advanced Synthetic Strategies for Polysubstituted Quinolines

Modern synthetic chemistry offers more sophisticated methods for the construction of complex molecules like 2,6,8-trichloroquinoline. These advanced strategies often provide better yields, milder reaction conditions, and greater control over regioselectivity.

One-pot syntheses are highly efficient as they involve multiple reaction steps in a single reactor without isolating intermediates, saving time and resources. wikipedia.org For instance, a one-pot method for synthesizing 2,4-dichloroquinoline (B42001) derivatives involves the condensation of an aromatic amine with malonic acid in the presence of excess phosphorus oxychloride. ijcce.ac.ir This approach can be extended to produce trichloroquinolines by using a chlorinated aniline as the starting material. ijcce.ac.irijcce.ac.ir

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. rsc.org It can significantly reduce reaction times and improve yields. rsc.orgorganic-chemistry.org Microwave irradiation has been successfully used in the Friedländer synthesis to rapidly assemble halogenated quinolines. nih.gov This technique allows for the use of a wider range of starting materials and can generate substituted quinolines that are difficult to obtain through traditional heating methods. nih.gov Microwave-assisted protocols have also been developed for multicomponent reactions to produce diversely substituted quinolines, sometimes without the need for a catalyst. unf.eduacs.orgjmpas.com

Transition-metal catalysis has become a cornerstone of modern organic synthesis, enabling the construction of complex heterocyclic scaffolds with high efficiency and selectivity. ias.ac.inresearchgate.net Various transition metals, including palladium, copper, rhodium, and cobalt, have been employed to catalyze the synthesis of polysubstituted quinolines. ias.ac.inrsc.orgmdpi.com These methods often proceed through C-H activation, cross-coupling, and cyclization pathways, allowing for the assembly of the quinoline core from readily available starting materials. ias.ac.in For example, palladium-catalyzed Sonogashira coupling followed by cyclization has been used to construct quinoline motifs. ias.ac.in Copper-catalyzed one-pot syntheses have also been developed, utilizing molecular oxygen as an economical and convenient oxidant. ias.ac.in

Achieving regioselectivity in the halogenation of quinolines is crucial for the synthesis of specific isomers like this compound. Several advanced methods have been developed to control the position of halogen introduction.

A metal-free protocol for the regioselective C5-halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid as the halogen source. rsc.org This method is operationally simple and proceeds at room temperature with high generality. rsc.org Iron(III)-catalyzed C5-H halogenation of 8-amidoquinolines in water offers an environmentally friendly and economical route to 5-halogenated quinolines. mdpi.comnih.gov Other methods for regioselective halogenation include using potassium persulfate and sodium halides for C5-halogenation and hypervalent iodine(III) reagents for C3-halogenation of 4-quinolones. acs.orgresearchgate.net

Table 2: Advanced Synthetic Strategies

| Strategy | Description | Key Features | Relevance to Trichloroquinolines |

| One-Pot Synthesis | Multiple reaction steps in a single reactor without intermediate isolation. wikipedia.org | Increased efficiency, reduced waste and time. wikipedia.org | Synthesis of dichloro- and trichloroquinolines from appropriate anilines and other building blocks. ijcce.ac.ir |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. rsc.org | Reduced reaction times, improved yields, access to novel structures. rsc.orgnih.gov | Rapid assembly of halogenated quinoline scaffolds. nih.gov |

| Transition-Metal Catalysis | Use of metals like Pd, Cu, Rh, Co to catalyze quinoline formation. ias.ac.inresearchgate.net | High efficiency, broad substrate scope, mild conditions. ias.ac.inrsc.org | Construction of the polysubstituted quinoline core through various C-H activation and coupling reactions. ias.ac.in |

| Regioselective Halogenation | Methods to control the position of halogen introduction. | High specificity for targeted isomers. | Enables the precise synthesis of this compound by controlling the placement of chlorine atoms. rsc.orgmdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4Cl3N |

|---|---|

Molecular Weight |

232.5 g/mol |

IUPAC Name |

2,6,8-trichloroquinoline |

InChI |

InChI=1S/C9H4Cl3N/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H |

InChI Key |

ZHXPLDKBULRDQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C(C=C(C=C21)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,6,8 Trichloroquinoline and Positional Isomers

Advanced Synthetic Strategies for Polysubstituted Quinolines

Convergent Synthesis of Halogenated Quinoline (B57606) C-Nucleosides

A convergent approach for the synthesis of polyhalogenated quinoline C-nucleosides has been developed, showcasing a sophisticated strategy for constructing complex molecules. This method is particularly relevant as it leads to the formation of trichloroquinoline structures, such as the 2,6,7-trichloroquinoline (B13754703) derivative, which are analogs to biologically active benzimidazole (B57391) nucleosides like TCRB (2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole).

The synthesis employs two key Wittig reactions. The initial step involves the coupling of a fully functionalized benzene (B151609) derivative with a ribofuranose derivative. This is followed by an electrophile-mediated intramolecular cyclization. A subsequent Wittig reaction with a phosphacumulene is used to construct the quinolin-2-one ring system. The final steps involve halogenation and deprotection to yield the target trichloroquinoline nucleoside.

A notable example is the synthesis of 4-(α-D-ribofuranosyl)-2,6,7-trichloroquinoline. The key intermediate, a 6,7-dichloroquinolin-2-one derivative, undergoes halogenation followed by deprotection to afford the final product. smolecule.comvulcanchem.com This multi-step convergent synthesis highlights a pathway to highly functionalized and stereochemically complex halogenated quinolines. smolecule.comvulcanchem.com

| Step | Reaction Type | Key Reagents | Intermediate/Product | Reference |

| 1 | Wittig Reaction | Functionalized benzene, Ribofuranose derivative | cis-Alkene skeleton | smolecule.comvulcanchem.com |

| 2 | Intramolecular Cyclization | Electrophile | Anhydro-allitol derivative | smolecule.comvulcanchem.com |

| 3 | Functional Group Manipulation | Oxidation, Reduction | 2-Aminophenone nucleoside | smolecule.comvulcanchem.com |

| 4 | Wittig Reaction | Phosphacumulene | Dichloroquinolin-2-one derivative | smolecule.comvulcanchem.com |

| 5 | Halogenation & Deprotection | Halogenating agent | 4-(α-D-ribofuranosyl)-2,6,7-trichloroquinoline | smolecule.comvulcanchem.com |

Precursor Chemistry and Derivatization Pathways

The synthesis of 2,6,8-trichloroquinoline often relies on the careful selection and modification of precursors, including nitrogen-containing heterocycles and appropriately substituted aromatic amines.

Conversion from Nitrogen-Containing Heterocycles (e.g., Carbostyrils)

Carbostyrils (2-quinolinones) are important precursors for the synthesis of 2-chloroquinolines. The conversion of a carbostyril to a 2-chloroquinoline (B121035) is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov

In the context of this compound, the logical precursor would be 6,8-dichlorocarbostyril. Research involving the rearrangement of N-chlorocarbostyril in the presence of hydrochloric acid, followed by treatment with a chlorinating agent, has been investigated. Analysis of the resulting product mixture showed the formation of several chloroquinoline derivatives. While 2,6-dichloroquinoline (B154368) was a major product, this compound was reported to be either absent or present in only very small quantities. royalholloway.ac.uk This suggests that while the formation of this compound from a carbostyril-related pathway is possible, it is not a high-yielding route under the conditions studied. royalholloway.ac.uk

Functionalization of Dichloroquinoline Intermediates

The synthesis of this compound can be envisioned through the functionalization of a dichloroquinoline intermediate. This typically involves the chlorination of a di-substituted quinoline that already possesses the desired 6,8-dichloro substitution pattern.

A common method for introducing a chlorine atom at the 2- or 4-position is through the chlorination of the corresponding hydroxyquinoline (quinolone). For instance, 4-hydroxy-6,8-dichloroquinoline (B1610264) can be synthesized and subsequently chlorinated. A patent describes a similar transformation where 2-trifluoromethyl-6,8-dichloro-4-hydroxyquinoline is treated with a chlorinating agent to yield 2-trifluoromethyl-4,6,8-trichloroquinoline. google.com This indicates that a 6,8-dichloro-4-hydroxyquinoline can be a viable precursor to a 4,6,8-trichloroquinoline.

To obtain this compound, one would start with 6,8-dichloro-2-quinolone (6,8-dichlorocarbostyril). Treatment of this intermediate with a potent chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), would be the standard method to convert the 2-oxo group to a 2-chloro substituent, thus forming the desired this compound. indianchemicalsociety.comnuph.edu.ua The use of a POCl₃/PCl₅ mixture is known to be a robust system for such chlorinations. indianchemicalsociety.com

| Precursor | Reagent(s) | Product | Reference |

| 6,8-Dichlorocarbostyril | POCl₃ / PCl₅ | This compound | indianchemicalsociety.comnuph.edu.ua |

| 2-Trifluoromethyl-6,8-dichloro-4-hydroxyquinoline | Chlorinating Agent | 2-Trifluoromethyl-4,6,8-trichloroquinoline | google.com |

| 4,7-Dichloroquinoline | Nitrating agent, then reducing agent, then Gattermann reaction | 4,7,8-Trichloroquinoline | la-nouvelle-republique.eu |

Synthetic Routes involving Aromatic Amines and Malonic Acid

A versatile and widely used method for the synthesis of the quinoline core is the condensation of an aromatic amine with a β-dicarbonyl compound, such as malonic acid or its derivatives. This approach can be adapted to produce various substituted quinolines, including trichloro-derivatives.

A one-pot method has been described for the synthesis of 2,4-dichloroquinoline (B42001) derivatives by reacting an appropriate primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride (POCl₃). ijcce.ac.ir This reaction proceeds through the formation of a 4-hydroxy-2-quinolone intermediate, which is subsequently chlorinated in situ to the 2,4-dichloroquinoline. This methodology has been successfully applied to the synthesis of 2,4,6-trichloroquinoline. ijcce.ac.ir

Following this logic, the synthesis of a 6,8-dichloro-substituted quinoline would start with 3,5-dichloroaniline (B42879). Condensation of 3,5-dichloroaniline with malonic acid would lead to the formation of 6,8-dichloro-4-hydroxy-2-quinolone. Subsequent treatment with a chlorinating agent like POCl₃ would then be expected to yield 2,4,6,8-tetrachloroquinoline. A related synthesis of 4,5,7-trichloroquinoline (B1580783) starts from 3,5-dichloroaniline and acrylonitrile, demonstrating the utility of this aniline (B41778) derivative as a precursor for 5,7- and, by extension, 6,8-disubstituted quinolines. researchgate.net To arrive at this compound specifically via this general pathway, one would need to selectively de-chlorinate the 4-position or devise a modified cyclization strategy.

| Aromatic Amine | Reagent 2 | Key Intermediate | Final Product Example | Reference |

| 4-Chloroaniline | Malonic Acid, POCl₃ | 6-Chloro-4-hydroxy-2-quinolone | 2,4,6-Trichloroquinoline | ijcce.ac.ir |

| 3,5-Dichloroaniline | Malonic Acid | 6,8-Dichloro-4-hydroxy-2-quinolone | (Expected) 2,4,6,8-Tetrachloroquinoline | ijcce.ac.irresearchgate.net |

Chemical Reactivity and Functionalization of 2,6,8 Trichloroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction type for functionalizing 2,6,8-trichloroquinoline. This reaction involves the replacement of one of the chlorine atoms by a nucleophile. organicchemistrytutor.commasterorganicchemistry.com The presence of electron-withdrawing groups, such as the chlorine atoms and the quinoline (B57606) nitrogen, facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) that is formed. masterorganicchemistry.com

Reactivity Profiles at C-2, C-6, and C-8 Chlorine Positions

The chlorine atoms at the C-2, C-6, and C-8 positions of the quinoline ring exhibit different reactivities towards nucleophilic attack. The chlorine at the C-2 position is generally the most reactive, followed by the chlorine at the C-6 position, with the C-8 chlorine being the least reactive. This reactivity pattern is attributed to a combination of electronic and steric effects.

The C-2 position is activated by the adjacent nitrogen atom, which helps to stabilize the intermediate formed during nucleophilic attack. Steric hindrance around the C-8 position, due to its proximity to the fused benzene (B151609) ring, can make it less accessible to incoming nucleophiles.

Incorporation of Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides, Phenols)

A wide range of nucleophiles can be used to displace the chlorine atoms in this compound, leading to a diverse array of substituted quinoline derivatives.

Amines: Primary and secondary amines react with this compound to form amino-substituted quinolines. ekb.egsemanticscholar.org These reactions are often carried out in a suitable solvent, and the reactivity can be influenced by the nature of the amine. ekb.eg

Thiols: Thiols can react with this compound to yield thioether derivatives. semanticscholar.org These reactions are valuable for introducing sulfur-containing functional groups.

Alkoxides and Phenols: Alkoxides (RO⁻) and phenoxides (ArO⁻) are also effective nucleophiles for the substitution of chlorine atoms on the quinoline ring, leading to the formation of ethers and aryl ethers, respectively. wikipedia.org

The selective substitution of one chlorine atom over another can often be achieved by carefully controlling the reaction conditions, such as temperature and the choice of nucleophile.

Electrophilic Substitution Reactions on the Quinoline Aromatic System

While the electron-withdrawing nature of the chlorine atoms and the nitrogen deactivates the quinoline ring towards electrophilic attack, these reactions can still occur under specific conditions. quimicaorganica.org The substitution typically takes place on the benzene ring portion of the quinoline molecule, at positions 5 and 8, which are the most electron-rich. quimicaorganica.org However, in this compound, these positions are already substituted. Therefore, electrophilic substitution, if it occurs, would likely happen at the remaining open positions, such as C-3, C-4, C-5, or C-7, though it is generally less favored. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. byjus.commasterorganicchemistry.com

Oxidation and Reduction Pathways of the Quinoline Moiety

The quinoline ring system in this compound can undergo both oxidation and reduction reactions.

Oxidation: Oxidation of the quinoline ring can lead to the formation of quinoline-N-oxides. This reaction typically involves the use of oxidizing agents like peroxy acids. The resulting N-oxide can then influence the reactivity of the quinoline ring in subsequent reactions. Other strong oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, can also be used.

Reduction: The quinoline ring can be reduced under various conditions. purdue.edu Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can lead to the reduction of the heterocyclic ring, potentially yielding tetrahydroquinoline derivatives. The specific product obtained depends on the reducing agent and the reaction conditions.

Cross-Coupling Reactions for Bridging and Ligand Construction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds and are applicable to this compound. researchgate.netwikipedia.orgeie.gr These reactions allow for the coupling of the trichloroquinoline core with various organic fragments, enabling the construction of more complex molecules. wikipedia.org

For example, a Suzuki-Miyaura coupling could involve the reaction of this compound with an organoboron compound in the presence of a palladium catalyst to form a new C-C bond at one of the chlorinated positions. researchgate.net This methodology is particularly useful for synthesizing bipyridyl and terpyridyl-type ligands, which are important in coordination chemistry. researchgate.net The selective coupling at a specific chlorine atom can often be controlled by the choice of catalyst and reaction conditions.

Derivatization for Advanced Chemical Scaffolds

The functionalization of this compound through the reactions described above provides access to a wide range of derivatives that can serve as advanced chemical scaffolds. mdpi.com These scaffolds are molecular frameworks that can be further elaborated to create complex target molecules with specific properties. mdpi.comnih.govrsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

In the ¹H NMR spectrum of a quinoline (B57606) derivative, protons on the aromatic rings typically appear in the downfield region (generally δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shift of each proton is influenced by its position relative to the nitrogen atom and any substituents. For instance, protons on the pyridine (B92270) ring are generally more deshielded than those on the benzene (B151609) ring. In the case of 2,6,8-trichloroquinoline, the electron-withdrawing nature of the chlorine atoms would be expected to further deshield the remaining aromatic protons, shifting their signals to a lower field.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Aromatic carbons in quinoline derivatives typically resonate in the range of δ 120-150 ppm. The carbons directly bonded to the electronegative nitrogen and chlorine atoms would be expected to appear at the lower field end of this range.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for a Chloroquinoline Derivative (Note: This data is for a representative chloroquinoline and not this compound)

| Nucleus | Typical Chemical Shift Range (ppm) | Influencing Factors |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 9.0 | Proximity to nitrogen, electron-withdrawing substituents (e.g., Cl) |

| ¹³C (Aromatic) | 120 - 150 | Attachment to nitrogen, electron-withdrawing substituents (e.g., Cl) |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals, especially in complex molecules.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. In a COSY spectrum of this compound, cross-peaks would be expected between the remaining adjacent protons on the quinoline ring system, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying and assigning quaternary carbons (carbons with no attached protons) by observing their correlations with nearby protons. For this compound, HMBC would be crucial for assigning the carbons bearing the chlorine atoms and the quaternary carbons at the ring junctions.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In GC/MS, a gas chromatograph is used to separate a mixture of compounds, and the separated components are then introduced into the mass spectrometer. For a pure sample of this compound, GC/MS would provide a single peak in the chromatogram, and the associated mass spectrum would show the molecular ion peak. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks, reflecting the presence of three chlorine atoms. The fragmentation pattern would likely involve the loss of chlorine atoms and potentially the cleavage of the quinoline ring system.

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. For a compound like this compound, ESI-MS would typically show the protonated molecule [M+H]⁺. Fragmentation can be induced in the mass spectrometer (tandem MS or MS/MS) to provide structural information. The fragmentation pathways would be expected to be similar to those observed in GC/MS, involving the loss of chlorine and ring fragmentation.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound (Based on the natural abundance of chlorine isotopes)

| Ion | Relative Intensity |

|---|---|

| [M]⁺ | 100 |

| [M+2]⁺ | 97.5 |

| [M+4]⁺ | 31.7 |

| [M+6]⁺ | 3.4 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C=C and C=N stretching vibrations within the quinoline ring system. The presence of the C-Cl bonds would also give rise to characteristic stretching vibrations in the fingerprint region of the spectrum.

Table 3: Expected Infrared Absorption Regions for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

| Aromatic C-H Bending (out-of-plane) | 700 - 900 |

| C-Cl Stretch | 600 - 800 |

X-ray Crystallography and X-ray Absorption Spectroscopy for Solid-State Analysis

The solid-state structure and local atomic environment of this compound can be elucidated using advanced X-ray techniques. X-ray crystallography provides a definitive three-dimensional map of the atomic positions within a single crystal, while X-ray Absorption Spectroscopy (XAS) offers insight into the local electronic structure and coordination environment of specific elements.

X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful method for determining the precise molecular structure of a crystalline solid. nih.gov The process involves growing a high-quality single crystal of this compound, which can be a rate-limiting step in the analysis. nih.gov This crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For a molecule like this compound, crystallographic analysis would reveal critical information about its planarity, the conformation of the molecule within the crystal lattice, and the nature of intermolecular interactions, such as π-π stacking or halogen bonding. This data is fundamental for understanding its physical properties and for computational modeling studies. While specific crystallographic data for this compound is not publicly available, the table below illustrates the type of information that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative and not based on experimental results.)

| Parameter | Value |

| Chemical Formula | C₉H₄Cl₃N |

| Formula Weight | 244.50 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 13.451 |

| c (Å) | 9.203 |

| α (°) | 90 |

| β (°) | 114.21 |

| γ (°) | 90 |

| Volume (ų) | 958.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.695 |

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy is a technique that provides information on the local geometric and/or electronic structure around a specific absorbing atom. rsc.org Unlike crystallography, XAS does not require a single crystal and can be used on amorphous or liquid samples. For this compound, XAS at the Chlorine K-edge could be employed to probe the environment of the chlorine atoms.

The XAS spectrum is typically divided into two regions:

X-ray Absorption Near Edge Structure (XANES): This region provides information about the oxidation state and coordination chemistry of the absorbing atom. chemrxiv.org For this compound, the XANES spectra of the chlorine atoms would be sensitive to the electronic effects of their positions on the quinoline ring.

Extended X-ray Absorption Fine Structure (EXAFS): This region contains information about the number, type, and distance of neighboring atoms, allowing for the determination of bond lengths and coordination numbers.

This technique is particularly useful for complementing crystallographic data and for studying materials where single crystals cannot be obtained. chemrxiv.org

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds. For substituted quinolines, chromatographic methods are critical for assessing the purity of a synthesized batch and for separating it from structural isomers, which often have very similar physical properties, making separation by other means like distillation or crystallization challenging. rotachrom.comrotachrom.com

Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for assessing the purity of organic compounds like this compound. nih.gov

HPLC: In a typical HPLC analysis, a solution of the compound is passed through a column packed with a solid stationary phase. Due to differential interactions, the main compound and any impurities travel through the column at different rates, allowing for their separation. A detector (e.g., UV-Vis) records the signal as each component elutes, producing a chromatogram. The purity is determined by comparing the area of the main peak to the total area of all peaks.

GC: For volatile and thermally stable compounds, GC is a powerful alternative. The compound is vaporized and passed through a column with a gaseous mobile phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

Isomer Separation

The synthesis of this compound can potentially yield a mixture of other trichloroquinoline isomers. Separating these isomers is a significant analytical challenge. Advanced chromatographic techniques are required to achieve effective separation. molnar-institute.com

Choice of Stationary Phase: The key to separating isomers is selecting a stationary phase that can differentiate between the subtle structural differences. For HPLC, columns with different functionalities (e.g., C18, phenyl, cyano) can be screened to find the optimal selectivity.

Method Optimization: Parameters such as mobile phase composition, temperature, and flow rate are carefully optimized to maximize the resolution between the peaks of different isomers. molnar-institute.com

Preparative Chromatography: For obtaining high-purity samples of a specific isomer, preparative-scale chromatography is used. Techniques like Centrifugal Partition Chromatography (CPC), a form of liquid-liquid chromatography, are particularly effective for preparative-scale separations as they avoid the use of costly solid stationary phases. rotachrom.comrotachrom.com

The following table illustrates how HPLC data could be used to distinguish between different trichloroquinoline isomers.

Table 2: Hypothetical HPLC Retention Times for Trichloroquinoline Isomers (Note: This data is for illustrative purposes only.)

| Compound | Retention Time (minutes) |

| 2,4,6-Trichloroquinoline | 10.5 |

| This compound | 12.1 |

| 4,6,8-Trichloroquinoline | 12.8 |

| 5,6,8-Trichloroquinoline | 11.2 |

Theoretical and Computational Studies of 2,6,8 Trichloroquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the properties of molecules from first principles.

DFT calculations can elucidate the electronic structure of 2,6,8-Trichloroquinoline, providing a basis for understanding its stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

For other quinoline (B57606) derivatives, DFT studies have successfully predicted sites of electrophilic and nucleophilic attack by analyzing the distribution of electron density and molecular electrostatic potential (MEP). A similar approach for this compound would likely reveal the influence of the three chlorine atoms on the electron distribution of the quinoline ring system, thereby identifying the most probable sites for chemical reactions.

Table 1: Predicted Electronic Properties of a Representative Substituted Quinoline (Data for illustrative purposes)

| Property | Predicted Value | Significance for this compound |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.1 D | Influences intermolecular interactions. |

| Note: The values in this table are hypothetical and serve to illustrate the types of data generated from DFT calculations for a substituted quinoline. |

DFT methods are also proficient in simulating spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the presence of a magnetic field, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. These theoretical spectra can be invaluable for the structural confirmation of the synthesized compound and for the assignment of experimental NMR signals. For various halogenated quinoline derivatives, DFT calculations have shown good agreement between theoretical and experimental NMR data.

Table 2: Simulated vs. Experimental ¹³C NMR Chemical Shifts for a Dichloroquinoline Derivative (Illustrative)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C2 | 150.1 | 151.5 |

| C3 | 122.8 | 123.4 |

| C4 | 136.2 | 135.9 |

| C5 | 128.5 | 129.1 |

| C6 | 130.4 | 130.0 |

| C7 | 127.9 | 128.3 |

| C8 | 148.7 | 149.2 |

| C9 | 145.3 | 145.8 |

| C10 | 121.6 | 122.0 |

| Note: This table presents hypothetical data for a related dichloroquinoline to demonstrate the utility of DFT in NMR predictions. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

In the context of intermolecular interactions, MD simulations can provide insights into how this compound might engage in non-covalent interactions like van der Waals forces, and halogen bonding. Studies on other halogenated heterocycles have utilized MD to understand their binding modes within protein active sites, a crucial aspect of drug design.

In Silico Approaches for Predicting Chemical Behavior and Structure-Activity Relationships

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) studies, are employed to predict the biological activity or chemical properties of a compound based on its molecular structure. By developing a model from a dataset of related compounds with known activities, the potential activity of a new compound like this compound can be estimated.

QSAR models for other quinoline derivatives have successfully correlated molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters) with activities such as anticancer or antimicrobial effects. For this compound, a QSAR approach could predict its potential biological efficacy and guide further experimental investigation. These in silico predictions are instrumental in prioritizing compounds for synthesis and testing in drug discovery pipelines. nih.gov

Academic Research Applications of 2,6,8 Trichloroquinoline and Its Derivatives

Applications in Medicinal Chemistry Research and Drug Discovery

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities. researchgate.net The introduction of multiple chlorine atoms, as seen in 2,6,8-trichloroquinoline, significantly modifies the electronic and lipophilic properties of the quinoline ring system. This alteration makes it a versatile precursor and a key building block in the synthesis of novel therapeutic agents. Its utility spans from the development of antimalarial drugs to the investigation of potential anticancer and antiviral agents.

This compound serves as a valuable starting material for generating diverse molecular architectures in the pursuit of new drugs. The chlorine atoms at positions 2, 6, and 8 are reactive sites that can be selectively targeted for nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to the creation of libraries of novel compounds for biological screening.

In the process of lead optimization, where an active compound (a "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties, this compound offers a robust platform. danaher.compatsnap.comcriver.com By systematically replacing the chlorine atoms with different substituents, medicinal chemists can fine-tune the molecule's properties to enhance its drug-like characteristics. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. patsnap.com For instance, modifying the substituents on the quinoline ring can impact the compound's ability to bind to its biological target, its solubility, and its metabolic stability. nih.gov

The quinoline core is famously associated with antimalarial drugs like chloroquine (B1663885) and quinine. mdpi.comnih.gov Derivatives of this compound are investigated in research settings for their potential to overcome the growing problem of drug-resistant malaria. nih.govymerdigital.com

Molecular Mechanisms of Action: In research models, the antimalarial action of many quinoline-based drugs is attributed to their interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum. nih.govnih.gov The parasite digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme. researchgate.net To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. nih.govnih.gov Quinoline derivatives are thought to accumulate in the parasite's food vacuole and cap the growing hemozoin crystal, preventing further polymerization. nih.gov The resulting buildup of free heme leads to oxidative stress and parasite death. Research on derivatives of this compound explores how the specific substitution pattern affects this mechanism, potentially enhancing the compound's ability to inhibit hemozoin formation or evade resistance mechanisms. nih.gov

Table 1: In Vitro Antimalarial Activity of Selected Quinoline Derivatives

| Compound | P. falciparum Strain | IC₅₀ (µM) | Reference |

| Chloroquine | 3D7 (Sensitive) | 0.005 | raco.cat |

| Chloroquine | K1 (Resistant) | 0.254 | raco.cat |

| Mefloquine | W2 (Resistant) | 0.009 | mdpi.com |

| RCQ-A | Dd2 (Resistant) | < 0.1 | nih.gov |

| RCQ-B | 7G8 (Resistant) | < 0.1 | nih.gov |

This table presents data for well-known antimalarials and experimental "reversed chloroquine" (RCQ) compounds to illustrate the potency of quinoline-based drugs against sensitive and resistant parasite strains. Specific data for this compound derivatives would require targeted synthesis and testing.

The quinoline scaffold has been identified as a promising framework for the development of antiviral agents. researchgate.netnih.gov Research has extended to derivatives of halogenated quinolines, exploring their activity against a range of viruses. For instance, various quinoline derivatives have been investigated for their ability to inhibit the replication of viruses such as Zika virus (ZIKV), Middle East respiratory syndrome coronavirus (MERS-CoV), and influenza viruses. nih.govnih.gov

The mechanism of antiviral action for quinoline compounds can be diverse. Some may interfere with viral entry into host cells, while others might inhibit key viral enzymes necessary for replication. The specific substitution pattern of chlorine atoms on the quinoline ring, as in this compound, can significantly influence the compound's antiviral spectrum and potency. Research in this area involves synthesizing derivatives and screening them in cell-based assays to determine their efficacy and to elucidate their mechanism of action.

Antimicrobial Activity: Beyond their use as antimalarials, quinoline derivatives are explored for their broader antimicrobial properties against various bacteria and fungi. bepls.comderpharmachemica.comnih.gov Halogenated quinolines, in particular, have shown notable activity. bepls.comresearchgate.net In vitro studies, such as those determining the minimum inhibitory concentration (MIC), are used to quantify the effectiveness of these compounds against different microbial strains. bepls.com

Structure-activity relationship (SAR) studies are crucial in this field. By synthesizing a series of derivatives of this compound with varied substituents and testing their antimicrobial activity, researchers can identify the structural features that are essential for potency. bepls.com For example, the position and nature of the halogen atoms can dramatically affect the compound's ability to penetrate bacterial cell walls or inhibit microbial enzymes. nih.gov

Anticancer Activity: The quinoline nucleus is also a key component of several anticancer agents. arabjchem.orgmdpi.com Derivatives are often investigated for their ability to inhibit the proliferation of various cancer cell lines in vitro. nih.govrsc.orgnih.gov The mechanisms of action can include the inhibition of enzymes crucial for cancer cell growth, such as tyrosine kinases or topoisomerases, or the induction of apoptosis (programmed cell death). arabjchem.org

SAR studies are again central to this research. The substitution pattern of this compound provides a template for creating new molecules with enhanced cytotoxicity towards cancer cells while minimizing toxicity to normal cells. Researchers systematically modify the structure and evaluate the resulting compounds in assays that measure cell viability and proliferation.

Table 2: Representative Biological Activities of Quinoline Derivatives

| Compound Class | Biological Activity | Target Organism/Cell Line | Key Findings |

| Halogenated 8-Hydroxyquinolines | Antimicrobial | Staphylococcus aureus | Dichloro derivatives showed supreme anti-bacterial activity. bepls.comresearchgate.net |

| Quinoline-based Hydrazones | Anticancer | NCI 60 Cell Lines | Several compounds exhibited significant anti-proliferative activity at 10 µM. nih.gov |

| Quinolone-2-one Derivatives | Antibacterial | MRSA, VRE | Compound 6c showed potent activity with MICs of 0.75 µg/mL. nih.gov |

| 8-Hydroxy-2-quinolinecarbaldehyde | Antitumor | Hep3B (Hepatocellular Carcinoma) | Showed significant in vitro cytotoxicity and in vivo tumor growth inhibition. nih.gov |

This table summarizes findings for different classes of quinoline derivatives, highlighting the potential for developing potent antimicrobial and anticancer agents from this scaffold.

The enzyme reverse transcriptase (RT) is a critical target for drugs aimed at treating infections with the human immunodeficiency virus (HIV). mdpi.comnih.gov This enzyme is responsible for converting the viral RNA genome into DNA, a necessary step for the virus to integrate into the host cell's genome. Some compounds containing a quinoline core have been investigated as potential inhibitors of HIV-1 RT. researchgate.net

This compound can serve as a synthetic intermediate in the creation of more complex molecules designed to fit into the active site of the reverse transcriptase enzyme. researchgate.net The development of these inhibitors often involves computational modeling to predict how a molecule will bind to the enzyme, followed by chemical synthesis to create the target compound. nih.govmdpi.com The synthesized quinoline derivatives are then tested in enzymatic assays to measure their ability to inhibit the function of HIV-1 RT.

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of 2,6,8-trichloroquinoline typically involves the direct chlorination of quinoline (B57606) using reagents like chlorine gas or thionyl chloride. evitachem.com While effective, these methods often raise environmental concerns and may lack the efficiency demanded by modern chemical standards. The future of this compound synthesis lies in the adoption of green chemistry principles to develop methodologies that are not only high-yielding but also environmentally benign and atom-economical. frontiersin.orgnih.gov

Future research is expected to focus on several key areas:

Novel Catalytic Systems: The development of efficient protocols using recyclable solid acid catalysts or novel ionic liquids could significantly improve the sustainability of quinoline synthesis. mdpi.com For instance, Brønsted-acidic ionic liquids have proven to be highly efficient and reusable catalysts for classical Friedländer reactions, a common method for quinoline synthesis. mdpi.com

Solvent-Free and Alternative Energy Inputs: Shifting towards solvent-free reaction conditions, potentially promoted by catalysts like bismuth chloride (BiCl3), represents a significant step in reducing chemical waste. eurekaselect.com Furthermore, the application of alternative energy sources such as microwave irradiation can dramatically reduce reaction times and increase yields compared to conventional heating. mdpi.com

Multicomponent Reactions (MCRs): Designing MCRs for the synthesis of polychlorinated quinolines is a promising avenue. MCRs offer the advantage of constructing complex molecules like quinoline derivatives in a single step from multiple starting materials, which enhances atom economy and procedural efficiency. rsc.org

Table 1: Comparison of Synthetic Approaches for Halogenated Quinolines

| Feature | Traditional Chlorination | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Often harsh (e.g., thionyl chloride) | Greener catalysts (e.g., solid acids, ionic liquids) mdpi.com |

| Solvents | Often requires organic solvents | Solvent-free or aqueous media frontiersin.orgeurekaselect.com |

| Energy | Conventional heating | Microwave irradiation, mechanochemical activation mdpi.comdntb.gov.ua |

| Efficiency | Variable yields, potential for byproducts | High atom economy, often high yields rsc.org |

| Environmental Impact | Generation of hazardous waste | Reduced waste, use of recyclable catalysts frontiersin.orgnih.gov |

Exploration of Novel Functionalization Strategies for Diverse Applications

The three chlorine atoms on the this compound ring are not merely static decorations; they are versatile chemical handles that can be selectively replaced or used to direct further reactions. evitachem.com Exploring novel functionalization strategies is crucial for creating a diverse library of derivatives with tailored properties for applications ranging from medicinal chemistry to materials science. rsc.orgnih.gov

Key future research directions include:

Advanced Cross-Coupling Reactions: The chloro groups serve as excellent leaving groups for modern palladium-catalyzed cross-coupling reactions. nih.gov This allows for the precise installation of a wide array of substituents (e.g., aryl, alkyl, amino groups), fundamentally altering the molecule's electronic and physical properties.

C-H Activation and Functionalization: A paramount goal in modern organic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov Developing methods for the regioselective C-H functionalization of the this compound core would represent a highly efficient and atom-economical way to introduce new functional groups without pre-functionalized precursors. nih.gov The nitrogen atom within the quinoline ring can act as a directing group, facilitating selective reactions at specific positions. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the chlorine atoms and the quinoline nitrogen activates the ring for nucleophilic substitution reactions. evitachem.com Investigating a broader range of nucleophiles, such as amines or thiols, under optimized conditions can lead to the synthesis of novel derivatives with potential biological activity. evitachem.com

Table 2: Key Functionalization Strategies for the this compound Scaffold

| Strategy | Description | Potential Outcome |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Replacement of chlorine atoms with various organic fragments using a palladium catalyst. nih.gov | Creation of C-C, C-N, or C-O bonds for property tuning. |

| Direct C-H Activation | Metal-catalyzed reaction at a C-H bond, often guided by the ring's nitrogen atom. nih.govnih.gov | Highly efficient, step-economical introduction of new substituents. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a chlorine atom by a nucleophile (e.g., amine, thiol). evitachem.com | Synthesis of derivatives with diverse functional groups. |

Advanced Computational Modeling for Predictive Chemistry and Material Design

The integration of advanced computational modeling with experimental synthesis offers a powerful paradigm for accelerating the discovery and design of new molecules based on the this compound framework. In silico techniques can predict molecular properties, guide synthetic efforts, and elucidate reaction mechanisms, thereby saving significant time and resources.

Future research will increasingly rely on:

Density Functional Theory (DFT): DFT calculations are instrumental in understanding the fundamental electronic structure of this compound and its derivatives. nih.govrsc.org These calculations can predict molecular geometries, vibrational spectra, and the energies of frontier molecular orbitals (HOMO-LUMO), which are crucial for assessing the molecule's reactivity and kinetic stability. nih.govnih.govarabjchem.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By developing robust QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can predict the potential of novel this compound derivatives as, for example, anticancer agents and prioritize the synthesis of the most promising candidates. nih.gov

Molecular Docking and Dynamics: These simulation techniques are vital in medicinal chemistry for predicting how a molecule might bind to a biological target, such as an enzyme or protein receptor. nih.gov For quinoline derivatives, docking studies can help identify potential interactions and guide the design of more potent and selective therapeutic agents. researchgate.net

Table 3: Computational Methods in Quinoline Derivative Research

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of molecular structure and reactivity. rjptonline.orgresearchgate.net | Optimized geometry, electronic properties, HOMO-LUMO gap, vibrational frequencies. nih.govarabjchem.org |

| QSAR (e.g., CoMFA, CoMSIA) | Prediction of biological activity based on structure. nih.govnih.gov | Inhibitory potential (e.g., anticancer, antimicrobial activity). nih.gov |

| Molecular Docking | Simulation of ligand-protein binding interactions. nih.govresearchgate.net | Binding affinity, interaction modes with biological targets. |

Interdisciplinary Research Synergies with Emerging Technologies

The full potential of this compound and its derivatives will be realized through synergistic collaborations that bridge chemistry with other advanced scientific and technological fields. The unique properties of this compound class make it an attractive candidate for exploration in diverse, high-impact areas.

Emerging opportunities include:

Materials Science: The ability to tune the electronic and photophysical properties of the quinoline core through controlled functionalization opens doors for its use in advanced materials. nih.gov Derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic solar cells, or transistors. Furthermore, the chlorinated framework could serve as a precursor for creating well-defined, nitrogen-doped graphene nanostructures through cyclodehydrodehalogenation reactions. nih.gov

Medicinal Chemistry and Chemical Biology: The quinoline scaffold is a "privileged structure" found in numerous pharmaceuticals. nih.govmdpi.com this compound serves as a valuable starting point for developing new therapeutic agents. evitachem.com Interdisciplinary research combining synthetic chemistry with biology and pharmacology is essential to explore its potential as an antimicrobial or anticancer agent and to understand its mechanism of action at a cellular level. evitachem.comnih.gov

Environmental Science: Chlorinated aromatic compounds are of significant interest in environmental studies. This compound can serve as a model compound to investigate the environmental fate, transport, and degradation pathways of chlorinated pollutants, contributing to the development of new remediation technologies. evitachem.com

Q & A

Q. What are the optimal synthetic routes for 2,6,8-Trichloroquinoline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves chlorination of quinoline precursors using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Key parameters include:

- Temperature: Elevated temperatures (~100–120°C) improve chlorination efficiency but may degrade sensitive intermediates .

- Catalysts: Lewis acids (e.g., AlCl₃) enhance regioselectivity for the 2,6,8 positions .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents reduce side reactions .

Data Consideration: Compare yields using a fractional factorial design to isolate critical variables (e.g., temperature vs. catalyst loading).

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients resolves chlorinated byproducts .

- Spectroscopy:

- ¹H/¹³C NMR: Deuterated dimethyl sulfoxide (DMSO-d₆) suppresses solvent interference for precise peak assignment .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion clusters (e.g., [M+H]⁺, [M+Cl]⁻) .

Validation Protocol: Cross-reference data with certified standards (e.g., Kanto Reagents’ chlorinated aromatic standards) .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

Methodological Answer:

- Temperature: Store at 0–6°C to minimize thermal decomposition .

- Light Sensitivity: Use amber glassware to prevent photodegradation, as chlorinated quinolines are prone to UV-induced cleavage .

- Humidity Control: Desiccants (e.g., silica gel) prevent hydrolysis of labile C-Cl bonds .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound synthesis?

Methodological Answer:

- Density Functional Theory (DFT): Calculate activation energies for chlorination at different positions. For example, the 2-position is favored due to lower steric hindrance compared to 4 or 7 positions .

- Molecular Dynamics (MD): Simulate solvent effects on transition states; polar solvents stabilize charge-separated intermediates, directing chlorination to electron-deficient sites .

Data Integration: Validate models with experimental kinetic data (e.g., time-resolved NMR monitoring) .

Q. What analytical strategies resolve contradictions in environmental fate data for this compound?

Methodological Answer:

- Environmental Half-Life Discrepancies:

- Hydrolysis Studies: Use isotopically labeled analogs (e.g., deuterated or ¹³C-labeled) to trace degradation pathways in aquatic matrices .

- Microcosm Experiments: Compare aerobic vs. anaerobic microbial degradation rates using LC-MS/MS .

Statistical Approach: Apply covariance analysis to distinguish confounding variables (e.g., pH vs. temperature effects) .

Q. How can researchers optimize catalytic systems for selective C-Cl bond functionalization in this compound?

Methodological Answer:

- Catalyst Screening: Test palladium/phosphine complexes for Suzuki-Miyaura coupling at the 8-position, retaining the 2,6-Cl groups .

- Solvent Effects: Ionic liquids (e.g., [BMIM][PF₆]) enhance catalyst stability and reduce halogen scrambling .

Data Analysis: Use response surface methodology (RSM) to balance reaction rate and selectivity .

Methodological Tables

Q. Table 1. Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| POCl₃, AlCl₃, 120°C | 78 | 99.5 | High regioselectivity |

| SOCl₂, DMF, 100°C | 65 | 98.2 | Mild conditions |

| Microwave-assisted | 82 | 99.1 | Reduced reaction time |

Q. Table 2. Environmental Detection Limits

| Matrix | Technique | LOD (ppb) | Reference Standard |

|---|---|---|---|

| Water | LC-MS/MS | 0.05 | PCB-28 (Isooctane solution) |

| Soil | GC-ECD | 0.1 | Kanto Trichlorobiphenyl-d5 |

Key Considerations

- Ethical Compliance: Adhere to chemical safety protocols for chlorinated compounds (e.g., PRTR regulations) .

- Data Reproducibility: Document reaction conditions and instrument parameters using IUPAC guidelines .

- Peer Review: Address contradictory findings via triangulation (e.g., cross-validate NMR and HRMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.